molecular formula C21H21N5O B14967721 2-{benzyl[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol

2-{benzyl[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol

Cat. No.: B14967721
M. Wt: 359.4 g/mol
InChI Key: LUMQXAXHLIZQRI-UHFFFAOYSA-N
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Description

The compound 2-{benzyl[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol features a pyrazolo[3,4-d]pyrimidine core substituted at the 1-position with a 4-methylphenyl group and at the 4-position with a benzylamino moiety bearing an ethanol side chain.

Properties

Molecular Formula

C21H21N5O

Molecular Weight

359.4 g/mol

IUPAC Name

2-[benzyl-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol

InChI

InChI=1S/C21H21N5O/c1-16-7-9-18(10-8-16)26-21-19(13-24-26)20(22-15-23-21)25(11-12-27)14-17-5-3-2-4-6-17/h2-10,13,15,27H,11-12,14H2,1H3

InChI Key

LUMQXAXHLIZQRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N(CCO)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 2-{BENZYL[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHAN-1-OL typically involves multiple steps, starting from commercially available reagents. The synthetic route often includes the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the benzyl and 4-methylphenyl groups. The reaction conditions usually involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

2-{BENZYL[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHAN-1-OL can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{BENZYL[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHAN-1-OL has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{BENZYL[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHAN-1-OL involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The ethanol group in the target compound distinguishes it from analogs with hydrazides (K405-3884), chromenones (Example 33), or simple amines (). This group may improve aqueous solubility compared to lipophilic substituents like tert-butyl () or dimethylphenyl ().

Synthetic Approaches: Many analogs are synthesized via condensation reactions (e.g., with phenacyl chlorides in ) or amination (e.g., reaction with 3-aminophenol in ). The ethanol substituent in the target compound suggests a possible alkylation step using ethylene oxide or similar reagents, though direct evidence is lacking.

Physicochemical Properties: The molecular weight of the target compound (367.43 g/mol) is within the typical range for drug-like molecules, contrasting with bulkier analogs like Example 33 (454.43 g/mol).

Research Findings and Implications

While biological activity data for the target compound is absent in the provided evidence, structural comparisons suggest:

  • Solubility and Bioavailability: The ethanol group may confer better solubility than analogs with hydrophobic substituents (e.g., tert-butyl in ), making the compound more suitable for oral administration .
  • Target Interactions: The benzylamino-ethanol moiety could engage in hydrogen bonding with biological targets, similar to hydrazide derivatives () but with distinct spatial arrangements .
  • Metabolic Stability: Fluorine-containing analogs () and tert-butyl groups are often used to enhance metabolic stability, whereas the ethanol group might increase susceptibility to oxidation .

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